1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-tert-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazolopyridine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through subsequent substitution reactions. For example, the tert-butyl group can be introduced using tert-butyl bromide in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or formic acid under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound
Reduction products: Reduced forms of the compound
Substitution products: Derivatives with different substituents at the pyridine nitrogen atoms
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve inflammatory and oxidative stress pathways.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-tert-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is similar to other pyrazolopyridine derivatives, such as:
6-(tert-butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness: What sets this compound apart is its specific combination of substituents and the resulting biological and chemical properties
Properties
IUPAC Name |
1-tert-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7-6-9(12(17)18)10-8(2)15-16(11(10)14-7)13(3,4)5/h6H,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABWTAJAKLZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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